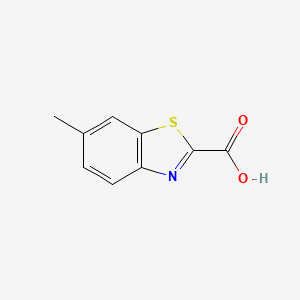

6-Methyl-2-benzothiazolecarboxylic acid

Description

Properties

IUPAC Name |

6-methyl-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCTIAIDPNAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663384 | |

| Record name | 6-Methyl-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-18-4 | |

| Record name | 6-Methyl-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-benzothiazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Benzothiazole Carboxylate Scaffold: From Bioluminescent Origins to Therapeutic Frontiers

Executive Summary

The benzothiazole carboxylic acid scaffold represents a masterclass in chemical versatility. From its initial characterization in the late 19th century to its identification as the core emitter in firefly bioluminescence, this moiety has evolved from a chemical curiosity into a "privileged structure" in medicinal chemistry. This guide analyzes the technical evolution of benzothiazole carboxylic acids, detailing their discovery, synthetic methodologies, and critical role in modern drug development and agrochemistry.[1]

Historical Genesis: The 19th Century Foundation

The history of benzothiazole carboxylic acids is rooted in the broader discovery of the benzothiazole core. The parent heterocycle was first synthesized and characterized by A.W. Hofmann in the late 1870s and 1880s. Hofmann's work laid the groundwork for understanding the reactivity of the 2-position, which is the most electrophilic site and the standard locus for carboxylic acid functionalization.

While simple derivatives like 2-phenylbenzothiazole were accessible early on, the isolation and characterization of complex carboxylic acid derivatives remained elusive until the mid-20th century. The field underwent a paradigm shift with the study of bioluminescence.

The Luciferin Breakthrough (1949–1961)

The most consequential event in the history of this scaffold was the isolation of Firefly Luciferin (D-luciferin).

-

1949: William D. McElroy at Johns Hopkins University isolated crystalline luciferin from thousands of fireflies (Photinus pyralis), confirming it as the substrate for light emission.[1]

-

1961: Emil H. White elucidated the structure as (S)-2-(6-hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid .[1] This revealed that the benzothiazole core was essential for the electronic conjugation required for photon emission.

This discovery proved that benzothiazole carboxylic acids were not just synthetic artifacts but potent, naturally occurring bioactive molecules.[1]

Caption: Historical trajectory of benzothiazole carboxylic acid discovery and application.[1]

Structural & Mechanistic Logic

The biological potency of benzothiazole-2-carboxylic acid derivatives stems from their electronic properties.[1] The 2-position is adjacent to both the sulfur and nitrogen atoms, creating a unique electronic environment that facilitates:

-

Hydrogen Bonding: The carboxylic acid moiety acts as a donor/acceptor, crucial for enzyme active site binding (e.g., Luciferase, Auxin-binding proteins).[1]

-

Pi-Stacking: The planar bicyclic system allows for intercalation into DNA or stacking within hydrophobic pockets of receptors.

-

Acid-Base Switching: The pKa of the acid allows modulation of solubility and membrane permeability.

Case Study: The Bioluminescence Mechanism

In firefly bioluminescence, the carboxylic acid group of D-luciferin is activated by ATP to form a luciferyl-adenylate intermediate.[1] This is followed by oxidation, decarboxylation, and light emission.[1]

Caption: The central role of the carboxylic acid moiety in the ATP-dependent bioluminescence cycle.[1]

Synthetic Methodologies: Protocols & Evolution

Synthesizing benzothiazole-2-carboxylic acids requires navigating the stability of the thiazole ring. Two primary strategies dominate: Oxidative Degradation (Classic) and Condensation (Modern).[1]

Protocol A: Oxidative Synthesis (The Classic Route)

This method utilizes 2-methylbenzothiazole as a robust precursor.[1] The methyl group is oxidized to the carboxylic acid using strong oxidants like Potassium Permanganate (

Reagents: 2-Methylbenzothiazole,

Step-by-Step Protocol:

-

Dissolution: Suspend 0.1 mol of 2-methylbenzothiazole in 200 mL of water. Add 50 mL of pyridine to enhance solubility (optional but recommended).[1]

-

Oxidant Addition: Heat the mixture to reflux (

). Slowly add 0.25 mol of -

Reflux: Continue refluxing for 4–6 hours until the purple color persists (indicating excess oxidant).

-

Workup: Filter the hot solution to remove Manganese Dioxide (

) precipitate.[1] Wash the precipitate with hot water. -

Acidification: Cool the filtrate and acidify to pH 2–3 using concentrated HCl.

-

Isolation: The benzothiazole-2-carboxylic acid will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]

Protocol B: Condensation Synthesis (The Modern Route)

Direct condensation of 2-aminothiophenol with oxalic acid or glyoxylic acid derivatives.[1] This avoids harsh oxidants and is more atom-economical.[1]

Reagents: 2-Aminothiophenol, Oxalic acid (or Diethyl oxalate), Polyphosphoric Acid (PPA) or Microwave irradiation.[1]

Step-by-Step Protocol (Microwave Assisted):

-

Mixing: Mix 2-aminothiophenol (10 mmol) and oxalic acid (12 mmol) in a microwave vial.

-

Catalysis: Add a catalytic amount of PPA or a solid acid catalyst (e.g., Zeolite).[1]

-

Irradiation: Irradiate at

for 10–15 minutes. -

Extraction: Cool to room temperature, dilute with water, and neutralize with

. -

Purification: Extract with ethyl acetate. The product is often obtained in high purity after solvent evaporation.

Comparison of Methods

| Feature | Oxidative Route (KMnO4) | Condensation Route (Modern) |

| Precursor | 2-Methylbenzothiazole | 2-Aminothiophenol |

| Conditions | Harsh (Reflux, Strong Oxidant) | Mild (Microwave, Acid Cat.)[1] |

| Yield | Moderate (50-70%) | High (80-95%) |

| Scalability | High (Industrial standard) | Moderate (Lab scale) |

| Atom Economy | Low (MnO2 waste) | High |

Therapeutic & Industrial Applications

The benzothiazole carboxylic acid scaffold has transcended its bioluminescent origins to become a versatile tool in life sciences.

Plant Growth Regulators (Auxin Mimics)

Derivatives such as Benzothiazole-2-oxyacetic acid (BTOA) function as auxin mimics.[1]

-

Mechanism: They structurally resemble Indole-3-acetic acid (IAA).[1] The planar benzothiazole ring mimics the indole, while the carboxylic acid side chain engages the auxin receptor (TIR1/AFB).[1]

-

Utility: Used to stimulate root development and fruit setting in agriculture.

Antitumor Agents

Recent medicinal chemistry efforts have focused on 2-(4-aminophenyl)benzothiazoles (e.g., Phortress , PMX 610 ).[1] While some are not strict carboxylic acids, the acid derivatives are often used as prodrugs or solubility-enhancing motifs.[1]

-

Target: CYP1A1 bioactivation leading to DNA adduct formation in sensitive breast and ovarian cancer cell lines.

Antimicrobial & Antifungal

Benzothiazole-2-carboxylic acid hydrazides and amides exhibit potent activity against S. aureus and C. albicans.[1] The acid moiety is frequently derivatized to form Schiff bases, which chelate metal ions in bacterial active sites.

Caption: Structure-Activity Relationship (SAR) map of the benzothiazole scaffold.

Future Outlook

The future of this scaffold lies in C-H Functionalization . Modern catalysis (Pd, Cu, or metal-free photoredox) allows for the direct installation of carboxylic acid groups onto the benzothiazole ring without pre-functionalized precursors.[1] This "late-stage functionalization" will accelerate the discovery of new benzothiazole-based drugs by allowing rapid library generation.[1]

References

-

Hofmann, A. W. (1887).[1][2] Ueber Imidophenylsulfid (Thiodiphenylamin) und Imidophenylsulfoxyd (Sulfinyldiphenylamin).[1] Berichte der deutschen chemischen Gesellschaft.[1] Link[1]

-

McElroy, W. D. (1947).[1] The energy source for bioluminescence in an isolated system. Proceedings of the National Academy of Sciences. Link[1]

-

White, E. H., McCapra, F., & Field, G. F. (1961).[1] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society. Link[1]

-

Boggust, W. A., & Cocker, W. (1949).[1][3] Experiments in the chemistry of benzthiazole. Journal of the Chemical Society.[3] Link

-

Kashiyama, E., et al. (2013).[1] Synthesis and biological activity of benzothiazole derivatives as potential anticancer agents.[4][5] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

-

BenchChem. (2025).[1][6][7] Benzothiazole-2-Carboxylic Acid Synthesis: Technical Support & Protocols.Link[1]

-

Löwik, D. W. P. M., et al. (2001).[1] Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid.[1][8] Synthesis.[1][4][5][6][7][8][9][10][11][12] Link[1][8]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. 83. Experiments in the chemistry of benzthiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijper.org [ijper.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid / Synthesis, 2001 [sci-hub.sg]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Benzothiazole synthesis [organic-chemistry.org]

spectral data (NMR, IR, Mass) of 6-Methyl-2-benzothiazolecarboxylic acid

An In-depth Technical Guide to the Spectral Data of 6-Methyl-2-benzothiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-benzothiazolecarboxylic acid is a heterocyclic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise characterization of this molecule is fundamental for its application in drug design, synthesis of novel compounds, and quality control processes. This guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data expected for 6-Methyl-2-benzothiazolecarboxylic acid, offering a foundational reference for its identification and structural elucidation.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the first step in any spectroscopic analysis. The structure consists of a methyl-substituted benzene ring fused to a thiazole ring, with a carboxylic acid group at the 2-position of the thiazole.

-

Molecular Formula: C₉H₇NO₂S

-

Molecular Weight: 193.22 g/mol

-

IUPAC Name: 6-Methyl-1,3-benzothiazole-2-carboxylic acid

Caption: Molecular structure of 6-Methyl-1,3-benzothiazole-2-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Ion Formula | Identity/Origin |

| 193 | [C₉H₇NO₂S]•+ | Molecular Ion (M•+) |

| 176 | [C₉H₇NOS]•+ | Loss of a hydroxyl radical (•OH) from the carboxylic acid |

| 148 | [C₈H₆NS]•+ | Decarboxylation: Loss of a carboxyl radical (•COOH) |

| 149 | [C₉H₇NS]•+ | Decarboxylation: Loss of carbon dioxide (CO₂) |

Interpretation and Fragmentation Pathway

The fragmentation of 6-Methyl-2-benzothiazolecarboxylic acid is expected to be driven by the presence of the carboxylic acid group and the stability of the benzothiazole ring. Aromatic carboxylic acids typically exhibit prominent molecular ion peaks and undergo characteristic losses of •OH and •COOH radicals[1].

-

Molecular Ion (m/z 193): The initial ionization event forms the parent molecular ion.

-

Loss of •OH (m/z 176): Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical, forming a stable acylium ion.

-

Loss of •COOH (m/z 148): Alpha-cleavage can lead to the loss of the entire carboxylic acid group as a radical[2].

-

Loss of CO₂ (m/z 149): A common fragmentation pathway for carboxylic acids involves the loss of a neutral carbon dioxide molecule, resulting in the [M-CO₂]•+ ion.

Further fragmentation would involve the cleavage of the stable benzothiazole ring system, a more complex process[3].

Caption: Predicted primary fragmentation pathway for 6-Methyl-2-benzothiazolecarboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

-

Absorption: At frequencies corresponding to the vibrational modes of the molecule's functional groups, the sample absorbs energy from the evanescent wave.

-

Spectrum Generation: The attenuated IR beam returns to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid[4][5][6]. |

| ~3050 | C-H stretch (Aromatic) | Medium | Typical for sp² C-H bonds on the benzene ring. |

| 2850-2960 | C-H stretch (Methyl) | Medium-Weak | Aliphatic C-H stretching vibrations. |

| 1690-1720 | C=O stretch (Carboxylic Acid) | Strong | The position is lowered due to conjugation with the benzothiazole ring system[5]. |

| ~1610, ~1480, ~1440 | C=C / C=N stretches (Aromatic/Thiazole) | Medium-Strong | Overlapping bands from the benzothiazole ring system. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending[7]. |

| ~800-900 | C-H bend (Aromatic Out-of-Plane) | Strong | The exact position can give clues about the substitution pattern on the benzene ring. |

Interpretation

The IR spectrum is dominated by the features of the carboxylic acid group. The most telling feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with the sharper C-H stretching peaks[4][6]. This broadness is a direct result of strong intermolecular hydrogen bonding. The second key peak is the intense C=O stretch, expected around 1700 cm⁻¹, confirming the presence of the carbonyl group. Additional peaks corresponding to the aromatic C=C and C=N bonds of the benzothiazole ring and the C-H bonds of the aromatic and methyl groups will also be present, providing a complete fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each hydrogen and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, as it readily dissolves carboxylic acids) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses.

-

Signal Detection: The instrument detects the radiofrequencies emitted as the nuclei relax back to their lower energy state.

-

Spectrum Generation: A Fourier transform converts the time-domain signal (Free Induction Decay) into a frequency-domain spectrum, showing chemical shift (ppm) versus intensity. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange[4]. |

| ~8.2 | Singlet (or d) | 1H | H-7 | This proton is ortho to the electron-donating methyl group and para to the sulfur atom. It is expected to be a singlet or a narrowly split doublet (small meta coupling). |

| ~8.0 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing thiazole nitrogen and sulfur, leading to a downfield shift. It is split by H-5. |

| ~7.6 | Doublet | 1H | H-5 | This proton is ortho to the electron-withdrawing thiazole ring and is split by H-4. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons are in a single environment and appear as a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~165 | C-2 | The carbon atom at the 2-position of the benzothiazole ring is attached to nitrogen, sulfur, and the carboxylic acid, causing a significant downfield shift. |

| ~153 | C-7a | This is one of the bridgehead carbons, part of the aromatic system and adjacent to the nitrogen. |

| ~138 | C-6 | The aromatic carbon directly attached to the methyl group. |

| ~135 | C-3a | The second bridgehead carbon, adjacent to the sulfur. |

| ~128 | C-4 | Aromatic CH carbon, influenced by the adjacent fused ring. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~122 | C-7 | Aromatic CH carbon, shielded slightly by the ortho-methyl group. |

| ~21 | -CH₃ | The aliphatic carbon of the methyl group appears in the upfield region of the spectrum. |

Integrated Spectroscopic Workflow

The definitive structural elucidation of 6-Methyl-2-benzothiazolecarboxylic acid relies on the synergistic use of all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: Integrated workflow for the structural elucidation of an organic compound.

References

-

ResearchGate. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2014). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2015). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. Retrieved February 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 3, 2026, from [Link]

-

Sci-Hub. (1973). Mass spectrometry of heterocyclic compounds—III. Electron‐impact‐induced fragmentation of 1,2‐benzisothiazole and some 3‐substituted derivatives. Retrieved February 3, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 3, 2026, from [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved February 3, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved February 3, 2026, from [Link]

-

YouTube. (2020). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved February 3, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 3, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 3, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved February 3, 2026, from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 3, 2026, from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved February 3, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]

-

Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2018). 13 C-NMR spectra of (M 9 ). Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved February 3, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole - Optional[1H NMR] - Spectrum. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 3, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Sci-Hub. Mass spectrometry of heterocyclic compounds—III. Electron‐impact‐induced fragmentation of 1,2‐benzisothiazole and some 3‐substituted derivatives / Organic Mass Spectrometry, 1973 [sci-hub.box]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Theoretical and Experimental Guide to 6-Methyl-2-benzothiazolecarboxylic Acid: A Roadmap for Drug Discovery

Foreword: Bridging Theory and Experiment for Accelerated Drug Discovery

In the landscape of modern drug discovery, the synergy between theoretical modeling and empirical validation is paramount. This guide provides an in-depth technical framework for the comprehensive study of 6-Methyl-2-benzothiazolecarboxylic acid, a molecule of significant interest within the benzothiazole class of heterocyclic compounds. Benzothiazoles are known for their diverse pharmacological activities, and a thorough understanding of this particular derivative at a molecular level is crucial for unlocking its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its electronic, structural, and biological properties through a combination of computational and experimental methodologies. We will not only outline the necessary protocols but also delve into the scientific rationale behind each step, ensuring a robust and self-validating research endeavor.

Introduction to 6-Methyl-2-benzothiazolecarboxylic Acid: A Compound of Interest

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. The introduction of a methyl group at the 6-position and a carboxylic acid at the 2-position of the benzothiazole ring system can significantly influence its physicochemical properties and biological activity. This unique combination of functional groups suggests potential for novel interactions with biological targets. Theoretical studies, by providing a detailed picture of the molecule's electronic and structural characteristics, can guide the synthesis of more potent and selective analogs and predict their behavior in biological systems.

Theoretical Investigations: A Computational Deep Dive

A robust theoretical investigation is the cornerstone of understanding the intrinsic properties of 6-Methyl-2-benzothiazolecarboxylic acid. Density Functional Theory (DFT) has emerged as a powerful tool for such studies, offering a balance between accuracy and computational cost.[1][2]

Computational Methodology: The "Why" Behind the "How"

Our proposed computational approach will primarily utilize the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.[3][4] The choice of a diffuse function (++) is particularly important for accurately describing the anionic carboxylate group and potential non-covalent interactions. All calculations should be performed in both the gas phase and in a solvent continuum (e.g., using the Polarizable Continuum Model - PCM) to simulate a more biologically relevant environment.

Experimental Protocol: DFT Calculations

-

Molecule Building: Construct the 3D structure of 6-Methyl-2-benzothiazolecarboxylic acid using a molecular modeling program like GaussView or Avogadro.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This will yield the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data and theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Spectroscopic Prediction: Simulate the 1H and 13C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. Predict the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

Expected Theoretical Insights

The following table summarizes the key theoretical data we aim to obtain and its significance in the context of drug design.

| Theoretical Parameter | Significance in Drug Discovery |

| Optimized Molecular Geometry | Provides precise bond lengths and angles, crucial for understanding steric interactions with a target protein. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density, revealing electrophilic and nucleophilic sites for potential non-covalent interactions.[3] |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, aiding in the understanding of intermolecular interactions. |

| Simulated Spectroscopic Data (IR, NMR, UV-Vis) | Allows for direct comparison and validation with experimental data, confirming the synthesized structure.[5][6] |

Visualization of the Computational Workflow

Caption: A streamlined workflow for the theoretical investigation of 6-Methyl-2-benzothiazolecarboxylic acid using DFT.

Synthesis and Experimental Characterization

While theoretical data provides a powerful predictive framework, it must be grounded in experimental reality. The synthesis and characterization of 6-Methyl-2-benzothiazolecarboxylic acid are crucial for validating our computational models.

Proposed Synthetic Pathway

A plausible synthetic route involves the oxidation of the readily available 2,6-dimethylbenzothiazole. This approach is advantageous due to the commercial availability of the starting material.

Experimental Protocol: Synthesis

-

Starting Material: 2,6-dimethylbenzothiazole.

-

Oxidizing Agent: A suitable oxidizing agent, such as potassium permanganate, in a basic medium.[7]

-

Reaction Conditions: The reaction is typically carried out in an aqueous solution with heating to drive the oxidation of the 2-methyl group to a carboxylic acid.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the carboxylic acid. The crude product is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 6-Methyl-2-benzothiazolecarboxylic acid.

Visualization of the Synthetic Pathway

Caption: Workflow for in silico biological evaluation, from a validated structure to predictive models.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to the study of 6-Methyl-2-benzothiazolecarboxylic acid. By integrating state-of-the-art computational methods with established experimental techniques, we can gain a deep and actionable understanding of this promising molecule. The insights gleaned from this proposed study will not only elucidate the fundamental properties of this specific compound but will also provide a robust framework for the rational design of novel benzothiazole derivatives with enhanced therapeutic potential. The iterative cycle of theoretical prediction, experimental validation, and in silico screening represents a powerful paradigm for accelerating the journey from molecule to medicine.

References

-

Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 837–844. [Link]

-

Al-Masoudi, N. A., Salih, B., & Al-Soud, Y. A. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(1), 1-5. [Link]

-

Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Synthesis and structural characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725-731. [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12(1), 1-20. [Link]

-

Adem, S., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 39(13), 4735-4751. [Link]

-

Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Journal of Chemical Society of Nigeria, 40(1). [Link]methyl-4-nitrophenol)

-

Patel, A. D., et al. (2013). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. Journal of Chemistry, 2013, 680789. [Link]

-

Allen, C. F. H., & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 21, 14. [Link]

-

El-Malah, A. A., et al. (2021). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. Molecules, 26(11), 3236. [Link]

-

Jagdale, S. B. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(52), 32938-32966. [Link]

-

Al-Otaibi, M. A., et al. (2018). QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development, 5(12), 148-152. [Link]

-

Al-Ghamdi, S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2091. [Link]

-

Löwik, D. W. P. M., et al. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780-1783. [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. [Link]

-

Shaik, S. P., et al. (2015). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Der Pharma Chemica, 7(10), 346-352. [Link]

- CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google P

-

Kumar, R., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 168-176. [Link]

-

2-Amino benzothiazole 6-carboxylic acid synthesis - Sciencemadness Discussion Board. [Link]

-

El-Faham, A., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3450. [Link]

Sources

- 1. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 4. scirp.org [scirp.org]

- 5. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

Technical Guide: Safety & Handling of 6-Methyl-2-benzothiazolecarboxylic acid

[1]

Chemical Identity & Research Significance

Compound: 6-Methyl-2-benzothiazolecarboxylic acid CAS Registry Number: 3507-18-4 Molecular Formula: C₉H₉NO₂S Molecular Weight: 193.22 g/mol [1][2][3][4]

Research Context: This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of antitumor and antimicrobial agents.[1][5] Structurally, it functions as a benzothiazole core functionalized at the C2 position with a carboxylic acid.[1] This specific moiety is chemically significant; the C2-carboxylic acid is electron-withdrawing, influencing the pKa of the ring nitrogen and making the compound a key intermediate for amide coupling reactions or decarboxylative cross-couplings.[1]

Hazard Identification & Mechanistic Risk Assessment[1]

The "Why" Behind the Hazards

Unlike generic hazard lists, understanding the chemical causality of risks allows for better control.[1]

| Hazard Class (GHS) | H-Code | Mechanistic Insight |

| Skin Irritation | H315 | As a carboxylic acid derivative attached to an aromatic heterocycle, the compound possesses moderate acidity.[1] Upon contact with skin moisture, it can protonate tissue proteins, leading to contact dermatitis.[1] |

| Eye Irritation | H319 | The fine particulate nature of the solid powder creates a high surface area.[1] If airborne dust contacts the ocular surface, it creates a localized acidic environment (pH < 4), causing immediate stinging and potential corneal abrasion.[1] |

| STOT-SE (Respiratory) | H335 | Inhalation of dust triggers mucosal irritation in the upper respiratory tract.[1] The benzothiazole core is lipophilic, potentially facilitating absorption across mucous membranes if not contained.[1] |

Toxicological Context (Read-Across Analysis)

While specific LD50 data for CAS 3507-18-4 is limited, structural analogs (e.g., Benzothiazole-2-carboxylic acid) suggest a potential for Acute Oral Toxicity (Category 4) .[1] The benzothiazole ring system is known to interact with cytochrome P450 enzymes; therefore, ingestion or systemic absorption should be treated as a significant toxicological event.[1]

Operational Handling Strategy

Engineering Controls & Containment[1]

-

Primary Barrier: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

-

Static Control: This powder is prone to static charge.[1] Use an ionizing bar or anti-static weighing boats to prevent "fly-away" powder, which is the primary cause of inadvertent respiratory exposure.[1]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Solid State:[1] Standard Nitrile gloves (0.11 mm) are sufficient.[1]

-

Solution State (DMSO/DMF): If dissolved in polar aprotic solvents (common for this compound), standard nitrile offers <5 minutes of protection.[1] Double-gloving or using Silver Shield/Laminate gloves is required because DMSO acts as a penetrant carrier, potentially transporting the benzothiazole directly into the bloodstream.[1]

-

-

Respiratory: If engineering controls fail or for spill cleanup, use a P95/P100 particulate respirator .[1]

Experimental Protocol: Solubilization & Stability

Critical Insight: Carboxylic acids at the C2 position of benzothiazoles are susceptible to thermal decarboxylation , yielding 6-methylbenzothiazole.[1] This reaction is accelerated by heat and basic conditions.[1]

Recommended Protocol:

-

Solvent Choice: Dissolve in DMSO or DMF for stock solutions.[1] Avoid protic solvents (methanol/ethanol) if heating is required, as esterification may occur.[1]

-

Temperature Limit: Do not heat above 60°C during dissolution.

-

Storage: Store solid at 2–8°C under inert gas (Argon/Nitrogen). The carboxylic acid proton is labile; moisture can catalyze degradation.[1]

Visualizing Risk & Workflow

Diagram 1: Risk Assessment & Control Banding

This workflow illustrates the decision logic for handling CAS 3507-18-4 based on its physical state.[1]

Caption: Decision matrix for PPE selection based on physical state. Note the escalation to laminate gloves for solutions.

Diagram 2: Stability & Degradation Pathway

Understanding the chemical stability is crucial for experimental reproducibility.[1]

Caption: Thermal decarboxylation pathway. Avoidance of heat (>60°C) is critical to maintain reagent integrity.

Emergency Response & Waste Disposal

Spill Management

-

Evacuate: If a significant amount of powder (>5g) is aerosolized, evacuate the immediate area.[1]

-

PPE: Don a P100 respirator, goggles, and double nitrile gloves.[1]

-

Neutralization: Do not use water initially (spreads the acid).[1] Cover with a dry absorbent (vermiculite) or a dedicated acid neutralizer (sodium bicarbonate/calcium carbonate) to convert the acid to a stable salt.[1]

-

Cleanup: Sweep carefully to avoid dust generation.[1] Wipe the surface with a mild alkaline detergent (pH ~8-9) to remove residues.[1]

Waste Disposal

References

-

American Elements. (n.d.).[1] 6-Methylbenzo[d]thiazole-2-carboxylic Acid Safety Data Sheet. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 45077771, 6-Methyl-1,3-benzothiazole-2-carboxylic acid. Retrieved February 3, 2026, from [Link]

-

Löwik, D. W. P. M., et al. (2001).[1] Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780–1783.[1] (Provides mechanistic insight into decarboxylation of C2-acids). Retrieved from [Link][6]

-

ChemSrc. (n.d.). CAS 3507-18-4 MSDS & Properties. Retrieved February 3, 2026, from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. americanelements.com [americanelements.com]

- 3. CAS#:3507-18-4 | 2-Benzothiazolecarboxylicacid,6-methyl-(7CI,8CI,9CI) | Chemsrc [chemsrc.com]

- 4. AB455073 | CAS 3507-18-4 – abcr Gute Chemie [abcr.com]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Sci-Hub. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid / Synthesis, 2001 [sci-hub.box]

Technical Guide: Initial Anticancer Screening of 6-Methyl-2-benzothiazolecarboxylic Acid

The following technical guide details the initial anticancer screening workflow for 6-Methyl-2-benzothiazolecarboxylic acid (6-MBCA) . This guide deviates from standard templates to prioritize the specific physicochemical and pharmacological properties of benzothiazole scaffolds.

Executive Summary & Compound Rationale

6-Methyl-2-benzothiazolecarboxylic acid (6-MBCA) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike random screening libraries, benzothiazoles exhibit inherent biological affinity toward kinases (e.g., EGFR, VEGFR) and metabolic enzymes (e.g., Carbonic Anhydrase IX).

The 6-methyl group enhances lipophilicity (logP modulation) facilitating membrane permeability, while the C2-carboxylic acid moiety serves as a critical hydrogen-bond donor/acceptor or a "warhead" for further derivatization. This guide outlines a self-validating workflow to transition 6-MBCA from a chemical entity to a validated biological lead.

Core Screening Objectives

-

Establish Baseline Cytotoxicity: Determine IC

values across diverse histological subtypes. -

Selectivity Profiling: Quantify the Therapeutic Index (TI) against non-malignant fibroblasts.

-

Mechanistic Fingerprinting: Differentiate between cytostatic (growth arrest) and cytotoxic (apoptotic) effects.

Phase I: Chemical Preparation & Stability (The "Zero" Step)

Most screening failures stem from precipitation, not lack of potency. Benzothiazoles are planar and hydrophobic; 6-MBCA poses specific solubility challenges due to the carboxylic acid dimerization.

Solubilization Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

-

Solvent Choice: Dimethyl sulfoxide (DMSO), ACS Spectrophotometric Grade (

99.9%). -

Procedure:

-

Weigh 1.93 mg of 6-MBCA (MW: 193.22 g/mol ) into a sterile microcentrifuge tube.

-

Add 1.0 mL DMSO.

-

Critical Step: Sonicate at 40 kHz for 5 minutes at room temperature. Visual clarity is insufficient; inspect under an inverted microscope (4x) to ensure no micro-crystals remain.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

Phase II: In Vitro Cytotoxicity Profiling

This phase uses the MTT Assay as the primary readout.[1][2] While SRB is superior for protein content, MTT assesses metabolic activity (mitochondrial succinate dehydrogenase), which is the primary target of benzothiazole-induced ROS stress.

Cell Line Selection Strategy

Do not screen randomly. Select lines that overexpress targets relevant to benzothiazoles (e.g., EGFR).

| Cell Line | Tissue Origin | Rationale for 6-MBCA Screening |

| A549 | Lung Carcinoma | High EGFR expression; standard for benzothiazole sensitivity. |

| MCF-7 | Breast Adenocarcinoma | Estrogen-receptor positive; validates hormonal pathway interference. |

| HepG2 | Hepatocellular Carcinoma | Metabolic active; assesses drug metabolism and liver toxicity. |

| HFF-1 | Human Foreskin Fibroblast | Control: Normal cells to calculate Selectivity Index (SI). |

The Validated MTT Protocol

Experimental Causality: We use a 48-hour incubation because benzothiazoles often induce cell cycle arrest (G2/M) before apoptosis. 24 hours is insufficient to observe the "commitment to death."

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment:

-

Prepare serial dilutions of 6-MBCA in culture medium (0.1, 1, 10, 50, 100

M). -

Vehicle Control: Medium + 0.1% DMSO (Must show >95% viability).

-

Positive Control: Doxorubicin (1

M) or Cisplatin.

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 3-4h.

-

Solubilize formazan crystals with DMSO (100

L). -

Measure Absorbance at 570 nm (Reference: 630 nm).

-

Data Interpretation (Selectivity Index)

Calculate the Selectivity Index (SI) to determine safety.

-

SI < 2: General toxin (Fail).

-

SI > 3: Potential lead.

Phase III: Mechanistic Validation (Pathway Elucidation)

If 6-MBCA shows an IC

Workflow Visualization

The following diagram illustrates the logical flow from compound exposure to mechanistic readout.

Caption: Proposed Mechanism of Action for 6-MBCA involving dual-targeting of EGFR signaling and mitochondrial integrity.

Protocol: Annexin V/PI Apoptosis Assay

Rationale: Distinguishes between necrosis (toxic rupture) and apoptosis (programmed death).

-

Treatment: Treat A549 cells with 6-MBCA at IC

concentration for 24h. -

Staining: Harvest cells, wash with PBS, and suspend in Binding Buffer.

-

Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable nuclei).

-

Flow Cytometry:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

References

-

Uremis, M. M., et al. (2025).[3] Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Hu, X., et al. (2017).[4] Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget. Link

-

BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benzothiazole Derivatives. BenchChem Technical Resources. Link

-

Noolvi, N. M., et al. (2012).[5] Benzothiazoles: search for anticancer agents. European Journal of Medicinal Chemistry. Link

-

National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods: BRD Section 1. NIH/NIEHS. Link

Sources

- 1. jnu.ac.bd [jnu.ac.bd]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of 6-Methyl-2-benzothiazolecarboxylic Acid Derivatives

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of multi-drug resistant "superbugs" necessitates a paradigm shift in our approach to anti-infective research and development.[1] The pipeline for truly novel antibiotics has dwindled, with many new agents being mere modifications of existing classes.[1] This reality underscores the critical need to explore and validate new chemical scaffolds that operate via novel mechanisms of action, thereby circumventing established resistance pathways.

It is within this context that heterocyclic compounds, particularly the benzothiazole nucleus, have emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Benzothiazole derivatives are recognized for their vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5] This guide focuses specifically on the derivatives of 6-methyl-2-benzothiazolecarboxylic acid, a promising subclass of benzothiazoles. We will provide an in-depth exploration of their synthesis, a detailed analysis of their antimicrobial spectrum, insights into their potential mechanisms of action, and robust, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering the next generation of antimicrobial agents.

Section 1: Synthesis of the 6-Methyl-2-benzothiazolecarboxylic Acid Core and Its Derivatives

The strategic synthesis of the core scaffold and its subsequent derivatization is the foundational step in exploring the therapeutic potential of this chemical class. The choice of synthetic route is governed not only by yield and purity but also by the feasibility of introducing diverse chemical functionalities to probe structure-activity relationships (SAR).

Rationale for the Synthetic Pathway

The synthesis of the 6-methyl-2-benzothiazolecarboxylic acid core can be approached through several methods. A common and effective strategy involves the oxidative cyclization of a substituted thiourea, followed by oxidation of a methyl group at the 2-position. The initial precursor, 2-amino-6-methylbenzothiazole, is readily synthesized from p-toluidine.[6][7] Subsequent conversion to the 2-methyl variant and then oxidation to the carboxylic acid provides the desired scaffold.[8]

Derivatization is primarily focused on the carboxylic acid moiety. This functional group serves as a versatile chemical handle for creating a library of amides and esters. This approach is logical because modifying this position can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets, without altering the core benzothiazole pharmacophore.

Generalized Synthetic Scheme

The overall synthetic strategy can be visualized as a multi-step process, beginning with a common, commercially available starting material and proceeding through key intermediates to the final derivatives.

Caption: Generalized synthetic pathway for 6-methyl-2-benzothiazolecarboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol outlines a reliable method for synthesizing a representative N-benzyl amide of 6-methyl-2-benzothiazolecarboxylic acid. This protocol is designed to be self-validating through clear checkpoints and purification steps.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of p-toluidine (1 mole) in chlorobenzene (700 mL).[6]

-

Salt Formation: Add concentrated sulfuric acid (0.55 mole) dropwise over 5 minutes. A fine suspension of p-toluidine sulfate will form.

-

Thiourea Formation: Add sodium thiocyanate (1.1 moles) to the suspension and heat the mixture at 100°C for 3 hours.[6]

-

Cyclization: Cool the solution to 30°C. Add sulfuryl chloride (1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours until the evolution of HCl gas ceases.

-

Work-up and Isolation: Filter the mixture to remove chlorobenzene. Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current. Filter the hot solution and then make it alkaline (pH 8-9) with concentrated ammonium hydroxide.

-

Purification: Filter the precipitated 2-amino-6-methylbenzothiazole. Recrystallize from an ethanol/water mixture to yield a pale yellow granular product. Confirm identity using IR and NMR spectroscopy.

Step 2: Synthesis of 6-Methyl-2-benzothiazolecarboxylic Acid (Core) Rationale: This step involves the oxidation of a precursor like 2-methyl-6-methylbenzothiazole. For the purpose of this guide, we will assume this intermediate is available and focus on the key oxidation step.

-

Reaction Setup: To a solution of 2,6-dimethylbenzothiazole (1 mole) in a mixture of pyridine and water, add potassium permanganate (KMnO₄) (approx. 3 moles) portion-wise, while maintaining the temperature below 40°C with an ice bath.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 12-18 hours.

-

Work-up: Quench the reaction by adding sodium metabisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.

-

Isolation: Acidify the solution with concentrated HCl to a pH of ~2. The white precipitate of 6-methyl-2-benzothiazolecarboxylic acid is collected by filtration, washed with cold water, and dried. Purity can be assessed by melting point and HPLC.

Step 3: Synthesis of N-benzyl-6-methyl-2-benzothiazolecarboxamide (Amide Derivative)

-

Activation of Carboxylic Acid: Dissolve 6-methyl-2-benzothiazolecarboxylic acid (1 mole) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 moles) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

-

Amide Formation: In a separate flask, dissolve benzylamine (1.1 moles) and triethylamine (1.5 moles) in anhydrous DCM. Cool this solution to 0°C.

-

Coupling: Add the acid chloride solution dropwise to the benzylamine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Antimicrobial Spectrum and Structure-Activity Relationship (SAR)

The true value of a novel antimicrobial scaffold lies in its spectrum of activity. Benzothiazole derivatives have demonstrated a broad range of effects, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2][9]

Breadth of Activity

Studies on various benzothiazole derivatives have consistently shown activity against a panel of clinically relevant pathogens.[2]

-

Gram-Positive Bacteria: Significant inhibitory effects are often observed against species like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[9][10]

-

Gram-Negative Bacteria: While often more challenging to inhibit due to their outer membrane, certain benzothiazole derivatives have shown promising activity against Escherichia coli and Pseudomonas aeruginosa.[1][4]

-

Fungi: Antifungal activity is a notable feature of this class, with efficacy against yeasts like Candida albicans and molds such as Aspergillus niger.[9][11]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Below is a representative table summarizing potential MIC values for a series of hypothetical 6-methyl-2-benzothiazolecarboxylic acid derivatives, based on published data for similar compounds.

| Compound ID | R Group (at position 2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BTCA-01 | -OH (Carboxylic Acid) | 64 | >128 | 128 |

| BTCA-02 | -NH-CH₂-Ph (Benzylamide) | 16 | 64 | 32 |

| BTCA-03 | -NH-(4-Cl-Ph) (4-Chloroanilide) | 8 | 32 | 16 |

| BTCA-04 | -NH-(4-NO₂-Ph) (4-Nitroanilide) | 4 | 16 | 8 |

| BTCA-05 | -O-CH₂CH₃ (Ethyl Ester) | 32 | >128 | 64 |

| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.015 | N/A |

| Fluconazole | (Reference Antifungal) | N/A | N/A | 1 |

Note: This data is illustrative and serves to demonstrate structure-activity relationships.

Insights into Structure-Activity Relationships (SAR)

The data presented above, though hypothetical, reflects common SAR trends observed in benzothiazole derivatives.[10][12]

-

Amidation vs. Esterification: Conversion of the carboxylic acid (BTCA-01) to amides (BTCA-02 to -04) generally enhances antimicrobial activity. This is likely due to an increase in lipophilicity, facilitating membrane transit, and the introduction of new hydrogen bonding capabilities.

-

Electronic Effects on the Amide Ring: The addition of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring of the amide substituent (BTCA-03, BTCA-04) often leads to a marked increase in potency.[12] This suggests that the electronic properties of the R group are critical for target interaction.

-

Lipophilicity: A balanced lipophilicity is crucial. While increasing it can improve membrane penetration, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

Section 3: Unraveling the Mechanism of Action

A key aspect of developing novel antimicrobials is understanding their mechanism of action (MoA). A unique MoA can overcome existing resistance. Benzothiazole derivatives have been reported to inhibit several essential microbial enzymes, making them multi-target agents in some cases.[1][4]

Primary Putative Targets

Research has implicated several key pathways as being susceptible to inhibition by benzothiazole compounds:

-

DNA Gyrase/Topoisomerase IV: These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition leads to a breakdown of DNA integrity and rapid cell death. This is a well-validated target for fluoroquinolone antibiotics.[1][4]

-

Dihydropteroate Synthase (DHPS): This enzyme is critical in the bacterial folic acid synthesis pathway.[10] Humans do not possess this pathway, making DHPS an excellent selective target. Sulfonamide drugs famously inhibit this enzyme by competing with the natural substrate, p-aminobenzoic acid (PABA).[10]

-

Dihydroorotase (DHO): An enzyme involved in pyrimidine biosynthesis, which is essential for the creation of DNA, RNA, and cell wall components. Its inhibition disrupts fundamental cellular processes.[1][4]

A Deeper Look: Inhibition of Dihydropteroate Synthase (DHPS)

The inhibition of DHPS is a compelling hypothesis for the MoA of certain benzothiazole derivatives. The structural similarity of the benzothiazole scaffold to other known DHPS inhibitors suggests it could act as a competitive inhibitor, blocking the active site and halting folate production.

Caption: Proposed mechanism of action via competitive inhibition of the DHPS enzyme.

This inhibition halts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides (like thymidine) and certain amino acids. The ultimate result is a bacteriostatic or bactericidal effect, as the cell can no longer replicate its DNA or synthesize essential proteins.

Section 4: Gold-Standard Protocols for Antimicrobial Susceptibility Testing (AST)

Reliable and reproducible data are the bedrock of drug discovery. The following protocols are based on standards established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity.

Workflow for Antimicrobial Susceptibility Testing

The process from receiving a compound to generating final MIC data follows a structured and logical flow to ensure accuracy and minimize variability.

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.[13]

Materials:

-

Test compounds (e.g., BTCA derivatives) dissolved in 100% DMSO to a high concentration (e.g., 10 mg/mL).

-

96-well sterile microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strain (e.g., S. aureus ATCC 29213 - a quality control strain).

-

0.5 McFarland turbidity standard.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm. d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 2 µL of the high-concentration compound stock solution to the first well of a row. This creates an initial dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: a. Transfer 100 µL of the final bacterial inoculum (prepared in step 1d) to each well of the compound dilution plate. b. The final volume in each well is now 200 µL.

-

Controls (Essential for a Self-Validating System): a. Sterility Control: One well containing only CAMHB (no compound, no bacteria). Should remain clear. b. Growth Control: One well containing CAMHB and the bacterial inoculum (no compound). Should show robust turbidity. c. Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin) to ensure the assay is performing correctly and the bacteria are susceptible as expected.

-

Incubation: a. Cover the plate with a lid and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Section 5: Future Perspectives and Conclusion

The exploration of 6-methyl-2-benzothiazolecarboxylic acid derivatives represents a promising avenue in the quest for new antimicrobial agents. The data from various studies suggest that this scaffold possesses a broad spectrum of activity against clinically relevant bacteria and fungi.[2][9] The key takeaways are:

-

Synthetically Accessible: The core structure is readily synthesized, and the carboxylic acid handle allows for extensive derivatization to optimize activity.

-

Broad Spectrum Potential: These compounds show promise against both Gram-positive and Gram-negative bacteria, as well as fungi.

-

Favorable Mechanism of Action: The potential to inhibit essential and validated targets like DHPS offers a clear path for rational drug design and a lower likelihood of cross-resistance with existing drug classes.

Future work must focus on optimizing lead compounds to improve potency and reduce potential toxicity. In vivo efficacy studies in animal infection models are the critical next step to validate their therapeutic potential. Furthermore, a deeper investigation into their mechanisms of action and potential for resistance development will be crucial for their progression as clinical candidates. The journey from a promising scaffold to a life-saving drug is long, but the foundation laid by compounds like the 6-methyl-2-benzothiazolecarboxylic acid derivatives is undeniably strong.

References

-

Haroun, M., Fathy, M., & El-Sayed, W. A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]

-

ResearchGate. (2025). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]

-

Elgemeie, G. H., Azzam, R. A., & El-Eshmawy, M. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. [Link]

-

Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12. [Link]

-

Wang, M., et al. (2020). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Medicinal Chemistry, 11(9), 1055-1065. [Link]

-

ResearchGate. (2025). Synthesis and antibacterial activity of some new benzothiazole derivatives. ResearchGate. [Link]

- Google Patents. (2018). Preparation method of benzothiazole-2-carboxylic acid.

-

International Journal of Scientific Development and Research. (2023). 1,5-Benzothiazepine-2-carboxylic Acids: Synthesis and Bioactivity Screening. IJSDR. [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2052. [Link]

-

Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314. [Link]

-

ResearchGate. (2020). Chemical structure of benzothiazole derivatives screened for antimicrobial properties. ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Khan, D. D., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Frontiers in Cellular and Infection Microbiology, 13. [Link]

-

Frontiers in Chemistry. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

-

ResearchGate. (2020). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

-

World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Bentham Science. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. jchr.org [jchr.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. woah.org [woah.org]

Unlocking the Therapeutic Potential of Benzothiazoles: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This in-depth guide, intended for researchers and drug development professionals, moves beyond a mere listing of facts to provide a cohesive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of benzothiazole derivatives. By exploring the causal links between molecular architecture and biological function, we aim to empower the rational design of next-generation therapeutics.

The Benzothiazole Core: A Privileged Scaffold

The unique arrangement of a benzene ring fused to a thiazole ring imparts benzothiazoles with a distinct physicochemical profile, enabling diverse non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces.[6] This inherent versatility allows benzothiazole derivatives to effectively bind to a wide array of biological targets, including enzymes, nucleic acids, and membrane proteins.[6] Consequently, this scaffold has been successfully incorporated into drugs with a wide range of applications, from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents.[1][2][3][4][5][7][8][9]

A critical aspect of the benzothiazole scaffold's success lies in the tunability of its biological activity through strategic substitutions. Literature overwhelmingly points to the C-2 and C-6 positions as hotspots for modification, where the nature and position of substituents profoundly influence the compound's pharmacological profile.[1][7][10]

Decoding the SAR of Benzothiazoles in Major Therapeutic Areas

The following sections delve into the specific SAR of benzothiazole derivatives in key disease areas, highlighting how subtle molecular modifications can lead to significant changes in efficacy and mechanism of action.

Anticancer Activity: A Multi-pronged Attack

Benzothiazole derivatives have emerged as promising anticancer agents, exhibiting efficacy against a variety of cancer cell lines through multiple mechanisms.[4][9][11][12] Key strategies for enhancing anticancer potency involve substitutions that promote interactions with specific molecular targets.

Key Mechanistic Insights:

-

Tyrosine Kinase Inhibition: Many benzothiazole-based compounds effectively inhibit receptor tyrosine kinases like EGFR, which are crucial for cancer cell proliferation and survival.[11][13][14]

-

Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cancer cell death.[11][14]

-

Induction of Apoptosis: Benzothiazoles can trigger programmed cell death (apoptosis) in cancer cells by increasing the accumulation of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[11][13]

SAR Summary for Anticancer Activity:

| Position of Substitution | Type of Substituent | Impact on Activity | Example Target(s) |

| C-2 | Phenyl or substituted phenyl rings | Often enhances potency.[14] | EGFR, Topoisomerase |

| C-6 | Electron-withdrawing groups (e.g., -F, -Cl) | Can increase cytotoxicity.[9] | Various |

| C-7 | Fluorine atom | Shown to enhance cytotoxicity.[9] | Carbonic Anhydrase |

Antimicrobial and Antifungal Activity: Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[10][15][16]

Key Mechanistic Insights:

-

Enzyme Inhibition: Benzothiazoles can inhibit crucial microbial enzymes. For instance, some derivatives target DNA gyrase in bacteria and CYP51 (lanosterol 14α-demethylase) in fungi, disrupting essential cellular processes.[6][10]

-

Peptide Deformylase Inhibition: This is another important bacterial target for benzothiazole derivatives, particularly against Gram-negative bacteria.[10]

SAR Summary for Antimicrobial/Antifungal Activity:

| Position of Substitution | Type of Substituent | Impact on Activity | Example Target(s) |

| C-2 | Heteroaryl substitutions | Can be very flexible in attaining diverse activities.[10] | DNA Gyrase, CYP51 |